2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the triazole ring, followed by the introduction of the sulfanyl group, and finally the attachment of the acetamide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central triazole ring. The presence of the amine and acetamide groups suggests that the compound could form hydrogen bonds, which could influence its structure and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amine group could act as a nucleophile in reactions with electrophiles, while the acetamide group could participate in reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and acetamide groups could make the compound soluble in polar solvents .Scientific Research Applications
Radiosynthesis and Herbicide Safeners
The compound, 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide, plays a role in the synthesis and study of chemical substances, including herbicides and their safeners. For instance, related compounds such as chloroacetanilide herbicides and dichloroacetamide safeners are synthesized for studies on their metabolism and mode of action, highlighting the compound's importance in agricultural chemistry research (Latli & Casida, 1995).
Antimicrobial Activities
Research into triazole derivatives, including structures similar to 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide, reveals significant antimicrobial activities. Novel 1,2,4-triazole derivatives have been synthesized and tested against various microorganisms, demonstrating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Analgesic Capsaicinoids
In the realm of pharmaceuticals, related structures have been explored for their analgesic properties, as in the study of capsaicinoids. The research into N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent analgesic capsaicinoid, underscores the compound's potential in developing new pain management solutions (Park et al., 1995).
Anticancer Research
Furthermore, compounds with the triazole moiety are being investigated for their anticancer activities. Research into ligands that interact with metal ions, including gold (III) and nickel (II), based on similar structures, highlights the ongoing exploration of these compounds in cancer treatment. These studies provide insights into designing new anticancer drugs with enhanced efficacy and selectivity (Ghani & Alabdali, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-5-4-6-14(2)19(13)22-18(26)12-28-20-24-23-17(25(20)21)11-15-7-9-16(27-3)10-8-15/h4-10H,11-12,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYCSLHMSEBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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